molecular formula C15H23N3OS B6901859 N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B6901859
M. Wt: 293.4 g/mol
InChI Key: RJJHGZMINYWEFD-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a piperazine ring, a cyclopentathiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-17-7-9-18(10-8-17)6-5-16-15(19)14-11-12-3-2-4-13(12)20-14/h11H,2-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJHGZMINYWEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Cyclopentathiophene Ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with 4-methylpiperazine.

    Formation of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a tool in biological research to study the effects of specific molecular interactions or pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide: shares similarities with other compounds containing piperazine or thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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